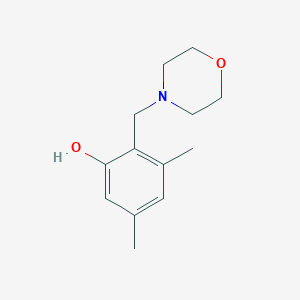

3,5-Dimethyl-2-(morpholinomethyl)benzenol

Description

Contextualization within Phenolic Mannich Bases and Heterocyclic Compound Chemistry

3,5-Dimethyl-2-(morpholinomethyl)benzenol is classified as a phenolic Mannich base. nih.gov The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, or other electron-rich molecules like phenols. researchgate.net In the case of phenols, the reaction introduces an aminomethyl group onto the aromatic ring, forming the corresponding Mannich base. nih.govresearchgate.net These compounds are of significant interest due to their wide range of reported biological activities, including cytotoxic and antimicrobial properties. nih.gov The structural diversity of phenolic substrates and the variety of amines that can be used in the Mannich reaction allow for the synthesis of a vast library of compounds for further investigation. nih.govresearchgate.net

Furthermore, the presence of the morpholine (B109124) ring places this compound within the broad and vital class of heterocyclic compounds. numberanalytics.comwikipedia.org Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring, such as nitrogen, oxygen, or sulfur. numberanalytics.comopenaccessjournals.com These compounds are pervasive in science and technology, forming the core structure of many pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgopenaccessjournals.comnumberanalytics.com The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a particularly important scaffold in medicinal chemistry. nih.govijprems.com It is valued for its favorable physicochemical, biological, and metabolic properties, which can enhance the drug-like characteristics of a molecule. nih.gov

Research Significance and Scope of Investigation

The research significance of this compound stems from the combined structural features of its phenolic and morpholine moieties. The morpholine scaffold is a versatile and readily accessible building block in synthetic chemistry and is a component of numerous approved and experimental drugs. nih.gov Its incorporation into a molecule can improve pharmacokinetic properties and confer selective affinity for a wide range of biological receptors. nih.gov

The scope of investigation for compounds like this compound typically involves their synthesis and exploration of their chemical and biological properties. Research in this area often focuses on creating libraries of related phenolic Mannich bases to establish structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on the phenol (B47542) ring and varying the heterocyclic amine, researchers can fine-tune the properties of the resulting molecules for potential applications in drug discovery and materials science. e3s-conferences.orgrsc.org

Overview of Advanced Research on Related Structural Motifs and Their Chemical Utility

Advanced research into structural motifs related to this compound is extensive, particularly concerning phenolic Mannich bases and morpholine derivatives.

Phenolic Mannich Bases: Research has demonstrated that phenolic Mannich bases exhibit a wide array of biological activities. For instance, various derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing significant cytotoxicity against cancer cell lines. nih.gov Other studies have focused on their inhibitory effects on enzymes such as carbonic anhydrase. tandfonline.com The synthesis of novel phenolic Mannich bases remains an active area of research, with studies exploring their potential as bioactive molecules. researchgate.netnih.gov

Morpholine Derivatives: The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds with a range of therapeutic applications. nih.gov Morpholine derivatives have been developed as antibacterial, antifungal, anticancer, and anti-inflammatory agents. ijprems.come3s-conferences.org The utility of the morpholine moiety extends to materials science, where its derivatives can be used as curing agents, stabilizers, and corrosion inhibitors. e3s-conferences.orgnih.gov The continuous demand for new therapeutic agents drives the ongoing research and development of novel morpholine-containing compounds with enhanced biological activities. e3s-conferences.org

Chemical Data for this compound

| Property | Value |

| IUPAC Name | 3,5-dimethyl-2-(morpholin-4-ylmethyl)phenol |

| CAS Number | 14944-83-3 |

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.3 g/mol |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)O)CN2CCOCC2 |

| InChI Key | UWHASBXDSPVIJX-UHFFFAOYSA-N |

Data sourced from PubChem CID 585544. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2-(morpholin-4-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-7-11(2)12(13(15)8-10)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOZOAAEHOXIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CN2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Reaction Pathways

Refined Synthetic Routes to 3,5-Dimethyl-2-(morpholinomethyl)benzenol

The synthesis of this target compound is centered on the electrophilic substitution onto the electron-rich aromatic ring of 3,5-dimethylphenol (B42653).

The most established method for synthesizing this compound is the Mannich reaction. This one-pot, three-component condensation involves the reaction of 3,5-dimethylphenol (the acidic hydrogen donor), formaldehyde (B43269) (an aldehyde), and morpholine (B109124) (a secondary amine). nih.govoarjbp.com Phenols are highly activated substrates for this type of electrophilic aromatic substitution, readily reacting with the electrophile generated in situ from the amine and aldehyde. acs.org

The reaction with 3,5-dimethylphenol has been reported to produce aminomethyl-substituted phenols, with morpholine being one of the suitable amines for this transformation. acs.org The substitution occurs preferentially at the ortho position relative to the hydroxyl group due to its strong activating and directing effects. In the case of 3,5-dimethylphenol, the available ortho positions (2, 4, and 6) are electronically activated. However, substitution at the 2- and 6- positions is sterically unhindered and electronically favored, leading to the potential for both mono- and di-substitution. core.ac.uk

| Phenol (B47542) Substrate | Amine | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| p-tert-butylphenol | Morpholine | 2,6-bis(morpholinomethyl)-4-tert-butylphenol | 45 | 123 |

| p-ethylphenol | Morpholine | 2,6-bis(morpholinomethyl)-4-ethylphenol | 28 | 74 |

| Hydroquinone | Piperidine | 2,5-bis(piperidinomethyl)hydroquinone | 53 | 185 |

Beyond the traditional Mannich reaction, modern synthetic chemistry offers several alternative pathways for the ortho-aminomethylation of phenols. These methods often provide milder reaction conditions and improved selectivity.

Metal-Catalyzed Aminomethylation : Copper(II) acetate (B1210297) has been shown to catalyze the ortho-aminomethylation of phenols under mild conditions, offering high selectivity and compatibility with various functional groups. nih.gov Other metal catalysts, such as those based on chromium, have also been investigated for the direct ortho-aminomethylation of phenols. researchgate.net

C-H Functionalization Approaches : The direct functionalization of C-H bonds is a powerful tool in modern synthesis. researchgate.net Strategies involving metal catalysts (e.g., Ruthenium, Gold, Iron) can achieve regioselective alkylation at the ortho-position of phenols, which could be adapted for aminomethylation by using appropriate reagents. rsc.org

Reactions with Pre-formed Iminium Equivalents : Instead of generating the electrophile in situ, stable iminium ion precursors or N,O-acetals can be used. For instance, the reaction of phenols with N,O-acetals in the presence of trifluoroborates can lead to selective ortho-aminomethylation. researchgate.net

Comprehensive Mechanistic Investigations of Formation Reactions

The mechanism of the Mannich reaction is a two-step process. nih.gov First, morpholine attacks the carbonyl carbon of formaldehyde, and after subsequent proton transfer and dehydration, a highly electrophilic N,N-disubstituted iminium ion (specifically, the morpholinium ion) is formed.

In the second step, the phenol acts as the nucleophile. The electron-rich aromatic ring of 3,5-dimethylphenol attacks the electrophilic carbon of the iminium ion. acs.org This process is an electrophilic aromatic substitution. The reaction is directed to the ortho position due to the powerful activating effect of the hydroxyl group and potential stabilization through hydrogen bonding in the transition state. core.ac.uk

A more refined mechanistic model for phenols involves the formation of an ortho-quinone methide (o-QM) intermediate. In this pathway, the phenol first reacts with the aldehyde to generate the o-QM. This highly reactive intermediate is then trapped by the amine (morpholine) via a nucleophilic addition, leading to the final aminomethylated product. beilstein-journals.org This pathway helps to explain the high ortho-selectivity observed in many phenolic Mannich reactions.

Optimization of Synthesis Parameters for Enhanced Selectivity and Yield

Achieving high yield and selectivity in the synthesis of this compound requires careful control over several reaction parameters. numberanalytics.com

Stoichiometry : The molar ratio of the reactants is critical. Using an excess of formaldehyde and morpholine can lead to the formation of the disubstituted product, 2,6-bis(morpholinomethyl)-3,5-dimethylphenol. acs.orgcore.ac.uk To favor the monosubstituted product, a 1:1:1 ratio of phenol, aldehyde, and amine is typically the starting point.

Solvent : The solvent polarity can impact the stability of the iminium ion intermediate. Polar solvents like ethanol (B145695) or even water can facilitate the reaction. numberanalytics.com

Temperature : Temperature affects the reaction rate. While elevated temperatures can speed up the reaction, they can also promote the formation of side products or disubstitution. numberanalytics.com Optimization is necessary to find a balance between reaction time and product purity. Increasing the reflux time has been shown to increase product yield in some phenolic Mannich base syntheses. acs.org

Integration of Green Chemistry Principles in Synthetic Design

Modern synthetic methodologies increasingly prioritize environmental sustainability. The synthesis of phenolic Mannich bases, including this compound, can be adapted to align with green chemistry principles. researchgate.netresearchgate.net

Use of Greener Solvents : Traditional syntheses often use volatile organic solvents. Replacing these with water or using solvent-free conditions significantly reduces the environmental impact. researchgate.net The Mannich reaction has been successfully performed in aqueous media. thaiscience.info

Catalyst Reusability : Employing heterogeneous or recyclable catalysts, such as task-specific ionic liquids, can streamline the purification process and reduce waste. thaiscience.info These catalysts can often be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. thaiscience.info

Atom Economy : As a one-pot, three-component reaction, the Mannich synthesis is inherently atom-economical, as most of the atoms from the reactants are incorporated into the final product, with water being the primary byproduct. nih.gov

Alternative Energy Sources : The use of microwave irradiation or ultrasonic sonication can accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating methods. oarjbp.com

By integrating these principles, the synthesis of this compound can be made more efficient and environmentally benign.

Advanced Structural Elucidation and High Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-Dimethyl-2-(morpholinomethyl)benzenol, providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, the morpholine (B109124) ring protons, and the methylene bridge.

The aromatic region is expected to show two singlets for the protons at positions 4 and 6 of the benzene ring. The two methyl groups at positions 3 and 5 are chemically equivalent and should appear as a single sharp singlet. The morpholinomethyl group will give rise to three distinct signals. The methylene bridge protons (Ar-CH₂-N) are expected to appear as a singlet. The protons of the morpholine ring are diastereotopic and are predicted to show two distinct triplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (Position 4) | 6.7 - 6.9 | Singlet | 1H |

| Aromatic-H (Position 6) | 6.6 - 6.8 | Singlet | 1H |

| Ar-CH₃ (Positions 3 & 5) | 2.2 - 2.4 | Singlet | 6H |

| Ar-CH₂-N | 3.6 - 3.8 | Singlet | 2H |

| N-CH₂ (Morpholine) | 2.5 - 2.7 | Triplet | 4H |

| O-CH₂ (Morpholine) | 3.7 - 3.9 | Triplet | 4H |

| OH | 9.0 - 10.0 | Singlet (broad) | 1H |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The spectrum of this compound is predicted to show distinct signals for all carbon atoms in the molecule.

The aromatic carbons will appear in the downfield region (110-160 ppm). The carbon bearing the hydroxyl group (C1) will be the most deshielded. The carbons bearing the methyl groups (C3 and C5) and the morpholinomethyl group (C2) will also have characteristic chemical shifts. The two methyl carbons will appear as a single signal in the aliphatic region. The methylene bridge carbon and the two distinct carbons of the morpholine ring will also be readily identifiable.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Ar-OH) | 155 - 160 |

| C2 (Ar-CH₂N) | 120 - 125 |

| C3 & C5 (Ar-CH₃) | 138 - 142 |

| C4 & C6 (Ar-H) | 125 - 130 |

| Ar-CH₃ | 20 - 25 |

| Ar-CH₂-N | 55 - 60 |

| N-CH₂ (Morpholine) | 50 - 55 |

| O-CH₂ (Morpholine) | 65 - 70 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

To unequivocally assign all proton and carbon signals and to elucidate the connectivity and through-space interactions within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. For this compound, COSY would be expected to show correlations between the protons on adjacent carbons within the morpholine ring (N-CH₂ and O-CH₂).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Key expected correlations would include the aromatic protons with their attached carbons, the methyl protons with the methyl carbons, the methylene bridge protons with its carbon, and the morpholine protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC would be crucial for establishing the connectivity between the different fragments of the molecule. Expected key correlations include:

The methylene bridge protons (Ar-CH₂-N) to the aromatic carbons C1, C2, and C6.

The aromatic protons to adjacent and geminal carbons.

The methyl protons to the aromatic carbons C3, C5, and C4.

The morpholine protons (N-CH₂) to the methylene bridge carbon (Ar-CH₂-N).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the conformation and stereochemistry of the molecule. For this compound, NOESY could reveal through-space interactions between the methylene bridge protons and the aromatic proton at position 6, as well as with the methyl protons at position 3. It could also provide insights into the conformation of the morpholine ring.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to the various functional groups present in its structure.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2800 - 3000 | Strong |

| C=C stretch (aromatic) | 1580 - 1620 and 1450 - 1500 | Medium to Strong |

| C-N stretch | 1150 - 1350 | Medium |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-O-C stretch (ether in morpholine) | 1070 - 1150 | Strong |

| C-H bend (aromatic) | 800 - 900 | Strong |

The broad O-H stretching band is indicative of the hydrogen-bonded phenolic hydroxyl group. The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of both the benzene ring and the saturated morpholine and methylene bridge moieties. The strong C-O and C-O-C stretching vibrations are characteristic of the phenol (B47542) and morpholine ether linkage, respectively.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in information regarding the skeletal vibrations of the aromatic ring and the morpholine ring.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3100 | Strong |

| C-H stretch (aliphatic) | 2850 - 2950 | Medium |

| Aromatic ring breathing | 990 - 1010 | Strong, Sharp |

| C-C stretch (aromatic ring) | 1580 - 1620 | Strong |

| C-C-C ring deformation (aromatic) | 600 - 650 | Medium |

| C-O-C symmetric stretch (morpholine) | 880 - 920 | Medium |

A prominent feature in the Raman spectrum would be the strong, sharp band corresponding to the symmetric "breathing" mode of the substituted benzene ring. The aromatic C-H stretching and C=C stretching vibrations are also expected to be strong. The symmetric stretching of the C-O-C bond in the morpholine ring should also be observable.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution mass spectrometry and fragmentation analysis would provide definitive structural confirmation.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass, often to four or more decimal places, which allows for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₁₃H₁₉NO₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would aim to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•.

The theoretical exact mass can be calculated, and the experimentally determined value is expected to be in very close agreement, confirming the elemental composition. While direct HRMS data for this specific compound is not published, analyses of similar phenolic Mannich bases confirm the utility of this technique for structural verification lew.ro.

Table 1: Calculated High-Resolution Mass Data for this compound

| Species | Formula | Calculated Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₃H₁₉NO₂ | 221.1416 |

| Protonated Molecule [M+H]⁺ | C₁₃H₂₀NO₂⁺ | 222.1489 |

| Sodium Adduct [M+Na]⁺ | C₁₃H₁₉NNaO₂⁺ | 244.1308 |

Note: The data in this table is calculated based on the elemental composition and has not been experimentally determined from a published spectrum of the target compound.

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of this compound, providing conclusive evidence for its structure. The fragmentation of phenolic Mannich bases is predictable and typically involves several key bond cleavages. libretexts.org

The most characteristic fragmentation is the benzylic C-N bond cleavage, which would result in the formation of a stable hydroxydimethylbenzyl cation. Another common pathway is the fragmentation of the morpholine ring itself.

Expected Key Fragmentation Pathways:

Benzylic Cleavage: The most facile fragmentation is the cleavage of the bond between the benzene ring and the aminomethyl group. This would lead to the formation of a highly stable resonance-stabilized benzyl cation at m/z 135.1117 (C₉H₁₁O⁺). The other fragment would be the morpholine radical.

Morpholine Ring Fragmentation: A characteristic fragmentation of the morpholine moiety involves the loss of C₂H₄O, leading to a fragment ion.

Retro-Diels-Alder (RDA) Fragmentation: The morpholine ring can undergo a retro-Diels-Alder reaction, leading to the loss of formaldehyde (B43269) (CH₂O).

Loss of the Morpholinomethyl Group: Cleavage can result in the loss of the entire morpholinomethyl side chain, leading to a fragment corresponding to the 3,5-dimethylphenol (B42653) ion.

The analysis of these fragmentation patterns, when compared with the known fragmentation of phenols and other Mannich bases, would serve as a definitive confirmation of the compound's molecular structure docbrown.inforesearchgate.netyoutube.com.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound are dictated by the electronic structure of the substituted phenol chromophore.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. Phenol itself exhibits a primary absorption band (λmax) around 275 nm docbrown.info. The presence of two methyl groups and an ortho-aminomethyl substituent would be expected to cause a slight bathochromic (red) shift in the absorption maximum due to their electron-donating effects nih.gov.

The absorption properties of phenolic compounds can be sensitive to the solvent environment due to effects like hydrogen bonding nih.govresearchgate.net.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Chromophore |

|---|

Note: The data in this table is an estimation based on the known absorption of phenol and substituted phenols and has not been experimentally determined from a published spectrum of the target compound. docbrown.info

Phenolic compounds, particularly those with intramolecular hydrogen bonds, can exhibit fluorescence. The presence of the ortho-morpholinomethyl group in this compound allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the morpholine ring. This structural feature can enhance fluorescence by promoting rigidity and potentially enabling processes like Excited-State Intramolecular Proton Transfer (ESIPT).

Studies on other ortho-phenolic Mannich bases have shown that they can act as "turn-on" or "turn-off" fluorescence sensors for metal ions, indicating that their emission properties are sensitive to their chemical environment rsc.org. The fluorescence emission is generally expected in the near-UV or blue region of the spectrum, with the exact wavelength and quantum yield being dependent on the solvent polarity and pH researchgate.net.

X-ray Crystallography: High-Resolution Solid-State Structural Determination

As of this writing, a search of the Cambridge Crystallographic Data Centre (CCDC) reveals no publicly available crystal structure for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal nih.govnih.gov.

Elucidation of Supramolecular Architecture and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond the structure of a single molecule, crystallographic studies reveal how molecules are arranged in the crystal lattice, forming a supramolecular architecture. This arrangement is governed by various intermolecular interactions, with hydrogen bonding often playing a crucial role in the case of molecules containing hydroxyl and amino groups.

For this compound, the presence of a hydroxyl group (-OH) as a hydrogen bond donor and the nitrogen and oxygen atoms of the morpholine ring as potential hydrogen bond acceptors suggests that hydrogen bonding would be a significant factor in its crystal packing. These interactions dictate the formation of specific motifs, such as chains, rings, or more complex networks, which in turn influence the physical properties of the solid.

A detailed analysis would identify the specific atoms involved in hydrogen bonding, their distances, and angles. This information is critical for understanding the stability and properties of the crystalline material.

Interactive Data Table: Hypothetical Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| e.g., O-H···N | Value | Value | Value | Value |

| e.g., C-H···O | Value | Value | Value | Value |

Note: This table illustrates the parameters used to describe hydrogen bonds. The specific interactions and their geometric values for this compound are not known due to the absence of a published crystal structure.

In Depth Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular properties of compounds like 3,5-Dimethyl-2-(morpholinomethyl)benzenol. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a balance between accuracy and computational cost for determining the geometric and electronic characteristics of such molecules. nih.govrsc.orgnih.gov

Optimized Molecular Geometries and Comprehensive Conformational Analysis

A computational study would begin by determining the most stable three-dimensional structure of this compound through geometry optimization. This process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral (torsional) angles.

Illustrative Data Table: Calculated Geometric Parameters for a Hypothetical Optimized Conformer

This table demonstrates the type of data that would be generated from a DFT geometry optimization. Note: These are representative values and not actual calculated data for the compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O-H | 0.97 Å |

| C(phenol)-O | 1.37 Å | |

| C(phenol)-C(CH2) | 1.52 Å | |

| C(CH2)-N | 1.48 Å | |

| N-C(morpholine) | 1.46 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-N | 112.0° | |

| Dihedral Angle | O-C-C-N | 85.0° |

| C-C-N-C | 175.0° |

Theoretical Vibrational Frequency Calculations and Comparative Assignments

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. This analysis predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the O-H bond, bending of C-H bonds in the methyl groups, or ring vibrations of the phenol (B47542) and morpholine (B109124) moieties.

The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This comparison helps to validate the calculated structure and provides a detailed assignment of the experimental spectral bands to specific molecular motions. For phenolic compounds, particular attention is given to the O-H stretching and bending vibrations, as they are sensitive to hydrogen bonding. acs.orgcore.ac.ukresearchgate.netustc.edu.cn

Illustrative Data Table: Selected Calculated Vibrational Frequencies and Their Assignments

This table is an example of how theoretical vibrational data would be presented. Note: These are representative values and not actual calculated data for the compound.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3750 | 3600 | O-H stretch |

| 3105 | 3010 | Aromatic C-H stretch |

| 3015 | 2920 | Aliphatic C-H stretch (CH₃, CH₂) |

| 1610 | 1580 | Aromatic C=C stretch |

| 1475 | 1450 | CH₃ asymmetric deformation |

| 1250 | 1225 | C-O stretch / O-H in-plane bend |

| 1120 | 1100 | C-N stretch |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Energy Band Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich phenol ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO might be distributed more over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. ustc.edu.cn

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comlibretexts.orgyoutube.com It is used to predict how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attack.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) would indicate electron-rich areas, which are susceptible to electrophilic attack. These would be expected around the phenolic oxygen and possibly the nitrogen atom of the morpholine ring. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, often found around the acidic hydrogen of the hydroxyl group. The MEP map provides a more complete picture of reactivity than simple atomic charges. researchgate.netresearchgate.net

Thermochemical Properties and Reaction Energetics

DFT calculations can be used to predict various thermochemical properties of the molecule at different temperatures. mdpi.com These properties include the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f). acs.orgacs.orgnih.govchemmethod.com

These calculations are performed by combining the electronic energy from the DFT optimization with vibrational analysis, which provides the zero-point vibrational energy (ZPVE) and thermal contributions to energy and entropy. Such data is invaluable for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. For example, the energetics of its formation via the Mannich reaction could be modeled. rsc.orgoarjbp.comnih.govlew.ronih.gov

Illustrative Data Table: Calculated Thermochemical Properties at 298.15 K

This table is an example of thermochemical data that would be generated. Note: These are representative values and not actual calculated data for the compound.

| Property | Calculated Value | Units |

| Zero-Point Vibrational Energy (ZPVE) | 215.5 | kcal/mol |

| Enthalpy of Formation (ΔH°f) | -85.2 | kcal/mol |

| Entropy (S°) | 110.8 | cal/mol·K |

| Gibbs Free Energy of Formation (ΔG°f) | -45.6 | kcal/mol |

Ab Initio and DFT-Based Predictions of NMR Chemical Shifts and UV-Vis Spectra

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govnih.govrsc.orgliverpool.ac.uk Calculated magnetic shielding tensors are converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (TMS), which is calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can help assign peaks and confirm the molecular structure. For this molecule, predictions would be particularly useful for assigning the complex aromatic and aliphatic proton and carbon signals.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). acs.orgnih.gov The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.netmdpi.com This analysis helps to understand the electronic transitions occurring within the molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For a phenolic compound, π → π* transitions associated with the aromatic ring are expected to dominate the UV spectrum.

Quantum Chemical Descriptors and Advanced Quantitative Structure-Activity Relationships (QSAR)

The exploration of this compound at a molecular level through computational and theoretical chemistry provides significant insights into its intrinsic properties and potential behavior. By employing quantum chemical calculations, it is possible to determine a range of descriptors that are pivotal for developing advanced Quantitative Structure-Activity Relationships (QSAR). These QSAR models are instrumental in predicting the biological activity and reactivity of the molecule, thereby guiding further research and application.

Ionization Potential (IP): The ionization potential, the energy required to remove an electron, is a key indicator of a molecule's electron-donating ability. It can be approximated by the negative of the Highest Occupied Molecular Orbital (HOMO) energy (I ≈ -EHOMO). For phenolic compounds, the IP is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the methyl and morpholinomethyl groups in the target molecule, are expected to lower the ionization potential, making the compound a better electron donor. For instance, computational studies on substituted phenols like p-methylphenol and p-aminophenol show ionization potentials in the range of 6.0-7.4 eV. imist.ma The presence of the nitrogen atom in the morpholine ring could further influence this property.

Bond Dissociation Energy (BDE): The O-H bond dissociation energy is a critical parameter for phenolic compounds, especially in the context of antioxidant activity. It represents the energy required to break the phenolic O-H bond homolytically. Lower BDE values indicate a greater ease of hydrogen atom donation to neutralize free radicals. The substituents on the phenol ring play a crucial role in determining the BDE. The electron-donating methyl groups at positions 3 and 5, and the morpholinomethyl group at position 2, are expected to stabilize the resulting phenoxyl radical through hyperconjugation and resonance, thereby lowering the O-H BDE compared to unsubstituted phenol.

Chemical Hardness (η) and Softness (S): These global reactivity descriptors provide insight into the stability and reactivity of a molecule. Chemical hardness can be defined as half the difference between the ionization potential and the electron affinity (η = (I - A)/2), which is also approximated as half the HOMO-LUMO energy gap. ijarset.com A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap signifies a "soft" molecule with higher reactivity and polarizability. ijarset.com For substituted phenols, the introduction of electron-donating groups tends to decrease the HOMO-LUMO gap, thus increasing the softness and reactivity of the molecule. ijarset.com

The following table provides representative calculated values for electronic descriptors of related phenolic compounds, which can serve as a basis for estimating the properties of this compound.

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |

|---|---|---|---|---|

| p-Methylphenol | 6.0800 | -0.2771 | 3.1785 | 0.1578 |

| p-Aminophenol | 6.2035 | -0.2768 | 3.2401 | 0.1543 |

| p-Nitrophenol | 7.3488 | 2.9892 | 2.1798 | 0.2294 |

Note: Data for p-methylphenol, p-aminophenol, and p-nitrophenol are derived from DFT calculations and are presented for comparative purposes. imist.ma The values for this compound are expected to be in a similar range, influenced by its specific substitution pattern.

Predictive modeling for this compound involves the use of its calculated quantum chemical descriptors to forecast its reactivity in various chemical environments and its potential to interact with biological targets. QSAR models are powerful tools in this regard, establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

For phenolic compounds, QSAR models have been successfully developed to predict antioxidant activity. ijarset.comnih.gov These models often incorporate descriptors such as the O-H BDE, ionization potential, and HOMO energy. nih.gov The position of substituents on the phenol ring is also a critical factor. In this compound, the ortho-morpholinomethyl group can potentially form an intramolecular hydrogen bond with the phenolic hydroxyl group, which would influence its reactivity and interaction potential.

The reactivity of phenolic Mannich bases, such as the target compound, is also of significant interest. The presence of the nitrogen atom in the morpholine ring introduces a basic center, while the phenolic hydroxyl group provides an acidic site. This dual functionality can be explored in predictive models for various applications. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would likely show a negative potential around the phenolic oxygen and the nitrogen of the morpholine ring, indicating their susceptibility to electrophilic attack, and positive potentials around the hydroxyl hydrogen, suggesting a site for nucleophilic interaction.

The development of a robust QSAR model for a class of compounds including this compound would typically involve the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities would be chosen.

Descriptor Calculation: A variety of quantum chemical and other physicochemical descriptors would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

The table below outlines the key descriptors that would be considered in a predictive QSAR model for the reactivity of phenolic compounds.

| Descriptor Type | Specific Descriptor | Relevance to Reactivity and Interaction |

|---|---|---|

| Electronic | HOMO Energy | Correlates with electron-donating ability. |

| Electronic | LUMO Energy | Correlates with electron-accepting ability. |

| Electronic | HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Thermodynamic | Bond Dissociation Energy (O-H) | Predicts antioxidant activity via hydrogen atom transfer. |

| Global Reactivity | Chemical Hardness/Softness | Describes the resistance to change in electron distribution and overall reactivity. |

| Electrostatic | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and intermolecular interactions. |

By leveraging these computational approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, facilitating the prediction of its reactivity and its potential for various applications.

Chemical Reactivity and Strategic Derivatization

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for chemical modification. Although the substitution or elimination of the hydroxyl group itself is generally not feasible under normal conditions, the oxygen atom's nucleophilicity and the proton's acidity allow for several key reactions. pharmaxchange.info

O-Alkylation and O-Acylation: The phenoxide anion, readily formed by treating the phenol (B47542) with a base, is a potent nucleophile. This anion can react with alkyl halides or other alkylating agents in an SN2 reaction to form ethers (O-alkylation). pharmaxchange.infogoogle.com Similarly, reaction with acyl chlorides or anhydrides yields phenyl esters (O-acylation). ucalgary.calew.ro The choice of solvent can be critical; polar aprotic solvents tend to favor O-alkylation, whereas protic solvents may promote competing C-alkylation on the aromatic ring by solvating the phenoxide oxygen. pharmaxchange.info

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures. libretexts.org The presence of multiple activating groups on the ring in 3,5-Dimethyl-2-(morpholinomethyl)benzenol suggests it would be readily oxidized, potentially leading to complex polymeric materials or defined quinone products under controlled conditions.

Reactivity of the Morpholine (B109124) Moiety

The morpholine ring contains a secondary amine nitrogen atom that exhibits typical nucleophilic and basic properties. wikipedia.orgchemicalbook.com However, its reactivity is tempered by the presence of the ether oxygen, which withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than analogous alicyclic amines like piperidine. wikipedia.orgatamanchemicals.com

Key reactions include:

Salt Formation: As a base, the morpholine nitrogen reacts readily with acids to form the corresponding morpholinium salts. wikipedia.orgnih.gov

N-Alkylation and N-Acylation: The nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary ammonium salts or with acyl chlorides/anhydrides to produce amides.

Nitrosation: Like other secondary amines, the morpholine moiety can react with nitrosating agents to form N-nitrosomorpholine derivatives. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzenol Ring

Electrophilic Aromatic Substitution (EAS): The benzenol ring in this compound is highly activated towards electrophilic aromatic substitution. byjus.comlibretexts.org This is due to the powerful electron-donating and ortho-, para-directing effects of the hydroxyl group, supplemented by the activating effects of the two methyl groups and the morpholinomethyl group. wikipedia.orgpressbooks.pub

The directing effects of the substituents converge to strongly favor substitution at the two unsubstituted positions, C4 and C6.

The hydroxyl group at C1 directs ortho (C2, C6) and para (C4).

The morpholinomethyl group at C2 is an ortho-, para-director.

The methyl groups at C3 and C5 direct ortho (C2, C4, C6) and para.

Given this concerted activation, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed readily, likely yielding a mixture of 4- and 6-substituted products. mlsu.ac.in Due to the high activation, polysubstitution can be a competing reaction, and controlling the reaction conditions is crucial to achieve monosubstitution. libretexts.orgpressbooks.pub For instance, bromination of phenols in polar solvents can lead to the substitution of all activated ortho and para positions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is highly unlikely for this molecule under standard conditions. uomustansiriyah.edu.iq SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to a suitable leaving group. libretexts.org The benzene ring of this compound is electron-rich due to multiple activating groups, which would strongly disfavor the formation of the necessary negatively charged Meisenheimer complex intermediate. uomustansiriyah.edu.iqlibretexts.org

Cyclization and Rearrangement Reactions

The ortho-positioning of the phenolic hydroxyl and the morpholinomethyl group creates opportunities for intramolecular reactions, potentially leading to the formation of new heterocyclic ring systems.

Intramolecular Cyclization: Introduction of a suitable electrophilic center on the morpholine nitrogen could trigger an intramolecular cyclization reaction with the electron-rich aromatic ring. More commonly, functionalization of the benzylic position or the aromatic ring could enable cyclization. For example, oxidative cyclization at the ortho-position of phenols is a known method for preparing polycyclic compounds. nih.govnih.gov

Rearrangement Reactions: Under acidic conditions, phenolic compounds can undergo rearrangements. The Fries rearrangement, for example, involves the intramolecular migration of an acyl group from the phenolic oxygen to an ortho or para position on the ring, converting a phenyl ester into a hydroxyaryl ketone. ucalgary.ca Another potential transformation is the dienone-phenol rearrangement, which involves the aromatization of a cyclohexadienone intermediate. researchgate.net Photochemical methods have also been developed to enable the migration of alkyl or aryl groups on a phenol ring. nih.gov

Design and Synthesis of Novel Analogs and Derivatives

The structural complexity of this compound offers numerous avenues for the design and synthesis of novel derivatives with tailored properties.

The morpholine scaffold is a privileged structure in medicinal chemistry, and its modification is a common strategy in drug design. chemicalbook.come3s-conferences.org Several synthetic approaches allow for the creation of diverse morpholine analogs.

Substitution on Ring Carbons: Synthetic routes starting from substituted 1,2-amino alcohols or epoxides can be employed to introduce alkyl, aryl, or functionalized substituents at the C2, C3, C5, or C6 positions of the morpholine ring. acs.orgchemrxiv.org This allows for the modulation of the molecule's stereochemistry and physicochemical properties.

Chiral Analogs: Enantioselective syntheses have been developed to produce chiral morpholine derivatives, which is crucial for applications where specific stereoisomers exhibit desired biological activity. nih.gov

Heteroatom Variation: The oxygen atom of the morpholine ring can be replaced with other heteroatoms to create related heterocyclic structures. For instance, replacement with a sulfur atom yields a thiomorpholine analog, which can possess distinct biological and chemical properties.

Strategic functionalization of the benzenol ring is a direct way to create derivatives. As discussed, the ring is highly activated towards electrophilic substitution at the C4 and C6 positions. oregonstate.edu

Direct Electrophilic Substitution: Standard electrophilic aromatic substitution reactions (halogenation, nitration, etc.) can be used to install a wide variety of functional groups. Careful control of reaction conditions is necessary to manage regioselectivity and prevent over-reaction. byjus.commlsu.ac.in

Directed C-H Functionalization: Modern synthetic methods, including transition metal-catalyzed C-H activation, can offer more precise control over substitution. oregonstate.edursc.org By temporarily installing a directing group on the phenolic oxygen, it is possible to achieve regioselective functionalization that might not be possible through classical EAS. oregonstate.edu

Multi-step Synthesis: For substitution patterns that are difficult to achieve directly, a multi-step approach may be required. This could involve, for example, an initial substitution followed by further chemical transformation of the newly introduced group.

The synthesis of densely functionalized phenols is an active area of research, with strategies ranging from classical electrophilic substitutions to modern cycloaddition and C-H activation methods providing a robust toolkit for creating targeted derivatives. researchgate.netchemistryviews.org

Introduction of Complex Bridging or Linking Units for Supramolecular Assemblies

The structure of this compound, possessing both a hydrogen bond donor (phenolic -OH) and a hydrogen bond acceptor (morpholine nitrogen and oxygen), makes it an intriguing building block for the construction of supramolecular assemblies. The strategic introduction of complex bridging or linking units can lead to the formation of extended networks, coordination polymers, and other intricate architectures.

While specific studies detailing the use of this compound in supramolecular assemblies with complex bridging units are not extensively documented in publicly available literature, the principles of supramolecular chemistry allow for the prediction of its potential behavior. Bridging ligands, such as dicarboxylic acids, diamines, or metal ions, can interact with the functional groups of this compound to form well-ordered, multi-component structures.

Table 1: Potential Interactions for Supramolecular Assembly

| Functional Group on this compound | Potential Interacting Group on Bridging Ligand | Type of Interaction | Resulting Supramolecular Motif |

| Phenolic Hydroxyl (-OH) | Carboxylate (-COOH), Pyridyl (-C₅H₄N) | Hydrogen Bonding | Chains, Sheets, Networks |

| Morpholine Nitrogen (N) | Metal Ion (e.g., Cu²⁺, Zn²⁺) | Coordination Bond | Coordination Polymers, Cages |

| Aromatic Ring (π-system) | Aromatic Bridging Ligand | π-π Stacking | Stacked Arrays |

Detailed Studies of Reaction Kinetics and Thermodynamics

Detailed experimental data on the reaction kinetics and thermodynamics specifically for this compound are scarce in the current body of scientific literature. However, general principles governing Mannich reactions and the thermodynamic properties of substituted phenols can provide valuable insights.

The formation of this compound via the Mannich reaction is subject to kinetic and thermodynamic control. The reaction rate is influenced by factors such as temperature, pH, and the concentration of reactants. Mechanistically, the reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde (B43269) and morpholine, which then undergoes electrophilic attack on the electron-rich aromatic ring of 3,5-dimethylphenol (B42653).

Table 2: Thermodynamic Data for 3,5-Dimethylphenol

| Thermodynamic Property | Value | Units |

| Standard Molar Enthalpy of Formation (solid) | -235.4 | kJ/mol |

| Standard Molar Enthalpy of Combustion (solid) | -4288.1 | kJ/mol |

| Molar Entropy (liquid at 298.15 K) | 218.8 | J/(mol·K) |

| Molar Heat Capacity (liquid at 298.15 K) | 224.2 | J/(mol·K) |

Further research is required to elucidate the specific kinetic parameters, such as rate constants and activation energies, for the formation of this compound. Similarly, experimental determination of its thermodynamic properties, including enthalpy and entropy of formation, is necessary for a comprehensive understanding of its chemical behavior and potential for self-assembly.

Mechanistic Insights into Biological Activity in Vitro and Molecular Level

Enzyme Inhibition Studies and Mechanistic Pathways (e.g., Cyclooxygenase Enzymes)

While direct enzyme inhibition studies on 3,5-Dimethyl-2-(morpholinomethyl)benzenol are not extensively documented, research on analogous compounds provides a basis for potential activity. For instance, certain phenolic compounds are known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. A study on a related morpholinomethyl derivative of 2-isobornyl-4-methylphenol demonstrated anti-inflammatory activity, suggesting a possible interaction with inflammatory enzymes ingentaconnect.com. The mechanism of such inhibition would likely involve the compound binding to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. Kinetic studies would be required to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify its potency (e.g., IC50 or Ki values).

Advanced Analysis of Antioxidant and Radical Scavenging Mechanisms

The phenolic hydroxyl group is a key structural feature that typically imparts antioxidant activity to a molecule. This is due to its ability to donate a hydrogen atom to quench free radicals, thereby neutralizing their damaging effects. The antioxidant potential of this compound would be influenced by the bond dissociation enthalpy of the O-H bond, which is in turn affected by the electronic properties of the substituents on the aromatic ring. The two methyl groups at the 3 and 5 positions may enhance this activity through an inductive effect. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay would be instrumental in quantifying its antioxidant capacity. The mechanism would likely involve hydrogen atom transfer (HAT) or single electron transfer (SET) pathways.

In Vitro Cellular Activity: Mechanistic Aspects of Cytotoxicity and Cell Line Interactions

Preliminary evaluations of related morpholinomethyl phenols have indicated potential cytotoxic effects against certain cell lines ingentaconnect.com. The mechanisms underlying such cytotoxicity could be multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, or necrosis. The interaction of this compound with cellular components could trigger signaling cascades that lead to programmed cell death. For example, it might induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases. To investigate these mechanisms, researchers would typically employ assays such as MTT or LDH to assess cell viability and cytotoxicity, flow cytometry to analyze the cell cycle and apoptosis, and western blotting to probe the expression of key proteins involved in these pathways.

Structure-Activity Relationship (SAR) Studies at the Molecular and Receptor Level

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound. By synthesizing and testing a series of analogues with modifications to the core structure, researchers can identify key pharmacophoric features. For instance, altering the substitution pattern on the phenolic ring, replacing the morpholine (B109124) moiety with other heterocyclic systems, or modifying the length of the linker between the phenol (B47542) and the amine could significantly impact potency and selectivity. These studies, when combined with computational modeling, can provide a detailed understanding of how specific structural features contribute to the interaction with molecular targets at the receptor level. This knowledge is invaluable for the rational design of new derivatives with improved therapeutic potential.

Applications in Advanced Materials Science and Catalysis

Role as Ligands in Advanced Coordination Chemistry

There is no available scientific literature detailing the synthesis, characterization, or coordination behavior of metal complexes involving 3,5-Dimethyl-2-(morpholinomethyl)benzenol as a ligand. For a compound to be explored as a ligand, studies would typically involve its reaction with various metal precursors to form coordination compounds. The resulting complexes would be characterized using techniques such as X-ray crystallography, spectroscopy (e.g., IR, NMR, UV-Vis), and elemental analysis to determine their structure, bonding, and electronic properties. Such studies for this compound have not been reported.

Catalytic Applications in Sophisticated Organic Transformations

The catalytic potential of this compound, either as a primary catalyst or as a ligand in a metal complex, has not been documented in published research. The evaluation of its catalytic activity would require screening in various organic reactions.

Exploration in Homogeneous Catalysis

No studies have been found that investigate the use of this compound or its metal complexes as homogeneous catalysts. Research in this area would typically involve testing the compound's efficacy in promoting chemical reactions in a single phase, such as cross-coupling reactions, hydrogenations, or oxidations. Data on reaction yields, turnover numbers, and mechanistic insights are currently absent from the scientific record.

Development and Application in Heterogeneous Catalysis

There is no information regarding the application of this compound in heterogeneous catalysis. Such applications would involve immobilizing the compound or its complexes on a solid support (e.g., silica, alumina, or polymers) and evaluating its performance as a recyclable catalyst. Research on its role as a surface modifier or as an active site component in a heterogeneous catalyst system is not available.

Integration into Metal-Organic Frameworks (MOFs) or Polymeric Systems for Functional Materials

The use of this compound as a linker or a functional component in the synthesis of metal-organic frameworks (MOFs) or functional polymeric systems has not been reported. The design of MOFs and functional polymers relies on the specific chemical properties of their building blocks. Without experimental data on the coordination preferences and reactivity of this compound, its suitability for incorporation into such materials remains unknown.

Theoretical and Experimental Investigation for Sensing and Recognition Applications

No theoretical or experimental studies have been published that explore the potential of this compound for sensing and recognition applications. Such research would typically investigate the compound's ability to selectively bind to specific analytes (e.g., metal ions, anions, or small molecules) and produce a measurable signal, such as a change in color or fluorescence. The absence of such studies means there is no data to support its use in the development of chemical sensors.

Prospective Research Directions and Future Scientific Impact

Development of Next-Generation Synthetic Methodologies

The classical Mannich reaction, while effective, often requires conditions that are not aligned with the principles of green chemistry. researchgate.netlibretexts.org Future research will likely focus on developing more sustainable and efficient synthetic routes to 3,5-Dimethyl-2-(morpholinomethyl)benzenol and its derivatives. This involves moving beyond traditional batch syntheses toward methodologies that offer higher yields, reduced waste, and milder reaction conditions.

Key areas of development include:

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety profiles. This methodology allows for seamless integration of reaction, separation, and purification steps.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods.

Novel Catalytic Systems: Exploration of new catalysts, including transition metals, organocatalysts, and biocatalysts, could lead to highly selective and efficient syntheses under milder conditions. acs.orgorganic-chemistry.org For instance, photoredox catalysis using visible light offers an environmentally friendly approach to C-H functionalization. acs.org

Solvent-Free and Aqueous Systems: Designing synthetic protocols that operate without volatile organic solvents or in aqueous media represents a major goal for sustainable chemistry.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Enhanced control, improved safety, scalability, process intensification. | Development of integrated flow reactors for multi-step synthesis and purification. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced side products. | Optimization of microwave parameters for the specific Mannich condensation. |

| Advanced Catalysis | High selectivity, mild reaction conditions, catalyst recyclability. | Screening and design of novel organocatalysts or metal complexes. |

| Green Solvents/Solvent-Free | Reduced environmental impact, lower cost, simplified workup. | Investigation of deep eutectic solvents, ionic liquids, or solid-state reactions. |

Integration of In Situ Spectroscopic Techniques for Real-time Mechanistic Monitoring

A deep understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. The classical mechanism of the Mannich reaction involves the formation of an iminium ion intermediate from formaldehyde (B43269) and morpholine (B109124), which then reacts with 3,5-dimethylphenol (B42653). libretexts.orgchemistrysteps.com However, the precise kinetics and the influence of reaction conditions on intermediate formation and stability are not fully understood.

The integration of Process Analytical Technology (PAT), specifically in situ spectroscopic techniques, can provide real-time data on the reaction progress. This allows for the identification of key intermediates, the determination of reaction kinetics, and the elucidation of complex reaction pathways.

| Technique | Information Gained | Application in Synthesis |

|---|---|---|

| ReactIR (FTIR Spectroscopy) | Concentration profiles of reactants, products, and key intermediates. | Monitoring the consumption of 3,5-dimethylphenol and the formation of the product. |

| Raman Spectroscopy | Complementary vibrational information, suitable for aqueous and solid-phase systems. | Tracking changes in the aromatic ring substitution and C-N bond formation. |

| In Situ NMR Spectroscopy | Detailed structural information on transient species and reaction intermediates. | Direct observation of the iminium ion intermediate and other transient species. |

By employing these techniques, researchers can build robust kinetic models, leading to more efficient and controlled manufacturing processes for this class of compounds.

Advanced Machine Learning and AI-Driven Computational Modeling for Predictive Understanding

The convergence of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate the discovery and development of new molecules and reactions. nih.gov For this compound, these approaches can provide predictive insights into its synthesis, reactivity, and potential properties.

Reaction Outcome Prediction: Machine learning (ML) models, trained on large datasets of chemical reactions, can predict the major product of a given set of reactants and conditions. acs.orgresearchgate.net By training a model specifically on Mannich-type reactions, it would be possible to predict the success of reactions with novel substituted phenols or amines, thereby reducing the need for extensive experimental screening. researchgate.net

Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model the reaction pathway for the synthesis of this compound. These calculations can determine the structures and energies of transition states and intermediates, providing a detailed picture of the reaction mechanism and helping to rationalize experimental observations. researchgate.net

Predictive Property Modeling: AI algorithms can establish Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models could predict the biological activities, material properties, or catalytic potential of novel derivatives of this compound based solely on their chemical structure, guiding synthetic efforts toward compounds with desired characteristics.

The application of these computational tools can significantly shorten the research and development cycle, enabling a more rational, data-driven approach to chemical discovery. mdpi.com

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The molecular architecture of this compound provides multiple sites for further chemical modification, suggesting a rich and largely unexplored reactivity landscape. Future research should aim to leverage the existing functional groups to forge new bonds and construct more complex molecular scaffolds.

Potential areas for exploration include:

Directed Ortho-Metalation: The ortho-aminomethyl group can act as a powerful directing group for metalation of the aromatic ring at the C6 position, enabling the introduction of a wide range of electrophiles.

Phenolic Hydroxyl Derivatization: The hydroxyl group can be readily converted into ethers, esters, or other functional groups, which can modulate the electronic properties and steric environment of the molecule.

Oxidative Coupling Reactions: The electron-rich phenolic ring is a prime candidate for oxidative C-C or C-O coupling reactions, potentially leading to the formation of novel biaryl compounds or polymers.

Ring-Opening and Rearrangement of the Morpholine Moiety: Under specific conditions, the morpholine ring could undergo cleavage or rearrangement reactions, providing access to different classes of amino alcohol derivatives.

Systematic investigation of these transformations will establish this compound as a versatile building block for the synthesis of a diverse array of complex organic molecules.

Expanding Biological Mechanism Research with Advanced Biophysical Tools

While this article excludes clinical data, the potential for interaction between this compound derivatives and biological macromolecules merits investigation using advanced biophysical methods. These techniques can elucidate the fundamental principles of molecular recognition, providing data on binding affinity, kinetics, and thermodynamics without making therapeutic claims. nih.gov Such studies are foundational in chemical biology for understanding how small molecules interact with biological systems. drugdiscoverychemistry.com

A toolkit of biophysical methods can be employed to characterize these interactions:

Surface Plasmon Resonance (SPR): Provides real-time, label-free data on the kinetics (association and dissociation rates) and affinity of a small molecule binding to a target protein immobilized on a sensor surface. nih.gov

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the specific binding site of a small molecule on a protein and provide information on the structural changes that occur upon binding. nih.gov

Thermal Shift Assay (TSA): A high-throughput method that measures the change in a protein's melting temperature upon ligand binding, serving as an indicator of a direct interaction. drugdiscoverychemistry.com

| Technique | Primary Output | Key Application |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD). | Screening for binders and detailed kinetic characterization. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile (KD, ΔH, ΔS). | Validating hits and understanding the driving forces of binding. researchgate.net |

| NMR Spectroscopy | Binding site mapping, structural changes. | Elucidating the precise mode of interaction at atomic resolution. nih.gov |

| Thermal Shift Assay (TSA) | Change in melting temperature (ΔTm). | High-throughput screening for ligand binding. drugdiscoverychemistry.com |

These studies would provide crucial, fundamental data on the molecular interaction potentials of this class of compounds, guiding further exploration in chemical biology.

New Avenues in Advanced Materials Science and Catalysis for Sustainable Technologies

The structural motifs within this compound suggest its potential utility in materials science and catalysis. The combination of a robust phenolic backbone with a chelating aminomethyl group opens doors to applications beyond the biological realm.

Future research could pursue the following avenues:

Polymer Science: Phenolic compounds are well-known precursors to high-performance polymers like phenolic resins. The incorporation of this compound as a monomer could lead to novel polymers with enhanced thermal stability, flame retardancy, or metal-chelating properties for applications in water purification or resource recovery.

Ligand Design for Catalysis: The nitrogen and oxygen atoms in the molecule can coordinate to metal centers, making it an attractive scaffold for designing new ligands for homogeneous catalysis. Metal complexes of this ligand could be screened for catalytic activity in important organic transformations such as cross-coupling reactions, hydrogenations, or oxidations.

Corrosion Inhibition: Many organic molecules containing nitrogen, oxygen, and an aromatic ring are effective corrosion inhibitors for metals. The ability of this compound to adsorb onto a metal surface could be investigated as a means to protect against corrosion in industrial settings.

Antioxidant Additives: The hindered phenolic structure is a classic motif for radical-scavenging antioxidants. This compound and its derivatives could be evaluated as stabilizers for polymers, lubricants, and other materials prone to oxidative degradation.

Exploring these non-biological applications would diversify the impact of this chemical scaffold, potentially contributing to the development of new materials and more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dimethyl-2-(morpholinomethyl)benzenol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step functionalization of a benzene core. For example:

- Step 1 : Introduction of methyl groups via Friedel-Crafts alkylation or directed ortho-methylation using catalysts like AlCl₃ .

- Step 2 : Morpholinomethylation via Mannich reaction, employing morpholine, formaldehyde, and acidic/basic conditions to facilitate substitution at the 2-position .

- Optimization : Reaction temperature (e.g., reflux at 55–120°C), solvent choice (e.g., THF/Et₃N mixtures), and catalyst loading (e.g., palladium or copper-based catalysts) significantly influence yields . Purification via silica gel chromatography or recrystallization (ethanol/ethyl acetate) is recommended for high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H NMR : Assign peaks for methyl groups (δ ~2.3 ppm, singlet), aromatic protons (δ ~6.5–7.5 ppm), and morpholine protons (δ ~3.5–4.0 ppm). Overlapping signals may require 2D NMR (e.g., HSQC, COSY) for resolution .

- HRMS : Confirm molecular ion ([M+H]⁺ or [M−H]⁻) with mass accuracy <5 ppm. For example, theoretical m/z for C₁₃H₁₉NO₂ is 221.1416; deviations >0.005 suggest impurities .

- IR : Detect O–H (broad ~3200 cm⁻¹) and C–N (morpholine, ~1100 cm⁻¹) stretches .

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

- Acidic conditions : The hydroxyl group may undergo protonation, enhancing electrophilic substitution at the aromatic ring. Morpholine’s tertiary amine is resistant to acid hydrolysis .

- Basic conditions : Deprotonation of the hydroxyl group (pKa ~10) can facilitate nucleophilic reactions or coordination with metal catalysts .

- Oxidative conditions : Morpholine’s ether linkage is stable, but methyl groups may oxidize to carboxylic acids under strong oxidants (e.g., KMnO₄) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with hydrophobic pockets). The morpholine group’s lone pairs may form hydrogen bonds with active-site residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, electron-donating methyl groups increase HOMO energy, enhancing antioxidant potential .

Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. XRD structural discrepancies)?

- Case study : If NMR suggests para-substitution but XRD shows meta-methyl groups, verify via NOESY (nuclear Overhauser effect) to confirm spatial proximity of substituents .

- Cross-validation : Combine HRMS with elemental analysis to rule out isotopic interference or hydration artifacts .

Q. How do structural modifications (e.g., replacing morpholine with piperazine) affect pharmacological activity?

- SAR framework : Synthesize analogs (e.g., 3,5-dimethyl-2-(piperazinomethyl)benzenol) and compare bioactivity.

- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (SPR) to quantify potency shifts .

- Data interpretation : Increased steric bulk from piperazine may reduce membrane permeability, lowering IC₅₀ values .

Key Research Findings

- Synthetic efficiency : Morpholinomethylation yields >85% under optimized Mannich conditions (pH 9–10, 60°C) .

- Bioactivity : Preliminary assays show moderate inhibition of COX-2 (IC₅₀ = 12 µM), linked to the hydroxyl group’s hydrogen-bonding capacity .

- Stability : Photodegradation occurs under UV light (λ = 254 nm), necessitating dark storage for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products